molecular formula C28H44NO8+ B15094215 2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium

2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium

Cat. No.: B15094215
M. Wt: 522.6 g/mol
InChI Key: XJVGWFDOEXGVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium is a complex organic compound with a unique structure that includes a glucopyranosyl group and multiple methyl-butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium typically involves multiple steps. The process begins with the preparation of the glucopyranosyl derivative, followed by the introduction of the benzoyl group and the methyl-butenyl groups. The final step involves the formation of the trimethylethanaminium moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and the yield of the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s glucopyranosyl group makes it useful in studying carbohydrate-protein interactions and glycosylation processes.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium involves its interaction with specific molecular targets. The glucopyranosyl group can bind to carbohydrate-binding proteins, while the benzoyl and methyl-butenyl groups may interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium is unique due to its combination of a glucopyranosyl group with multiple methyl-butenyl groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxyethyl-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44NO8/c1-17(2)8-10-19-14-21(27(34)35-13-12-29(5,6)7)15-20(11-9-18(3)4)26(19)37-28-25(33)24(32)23(31)22(16-30)36-28/h8-9,14-15,22-25,28,30-33H,10-13,16H2,1-7H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVGWFDOEXGVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC[N+](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44NO8+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.